molecular formula C25H21NO4 B2808949 9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951935-58-3

9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2808949
CAS No.: 951935-58-3
M. Wt: 399.446
InChI Key: IUSBEUWSRQSGBC-UHFFFAOYSA-N
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Description

9-Benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic chromeno[8,7-e][1,3]oxazin derivative of significant interest in medicinal chemistry research. This compound belongs to a class of 7-hydroxycoumarin-based structures, which are recognized for their accessible scaffold for chemical transformation and broad spectrum of potential pharmacological activities . As a research compound, it serves as a key intermediate for investigating structure-activity relationships, particularly in the development of novel anti-inflammatory agents . Structurally similar analogs within this chemical family have been shown to exhibit promising biological activity by modulating key inflammatory signaling pathways . Specifically, related compounds have demonstrated the ability to decrease the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models . Research suggests the potential mechanism of action for this class of molecules may involve the suppression of the MAPK (mitogen-activated protein kinase) and NF-κB signaling pathways, which play a pivotal role in the regulation of inflammatory cytokines . Furthermore, molecular docking studies on analogous structures indicate potential binding interactions with therapeutic targets like TNF-α, providing a rationale for further mechanistic investigation . This compound is intended for research applications only, including target validation, mechanism of action studies, and as a precursor in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

9-benzyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-28-19-9-7-18(8-10-19)22-15-29-25-20(24(22)27)11-12-23-21(25)14-26(16-30-23)13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSBEUWSRQSGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno[8,7-e][1,3]oxazin ring system.

    Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a suitable base.

    Attachment of the methoxyphenyl group: The methoxyphenyl group is incorporated via a nucleophilic substitution reaction, using 4-methoxyphenylamine as the nucleophile.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors or continuous flow systems.

Chemical Reactions Analysis

9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

  • Hydroxyalkyl vs. Benzyl Groups : Hydroxyalkyl-substituted derivatives (e.g., 4a in ) exhibit higher yields (82%) compared to benzyl-substituted analogues (40–70%) . This suggests that steric or electronic effects of the benzyl group may complicate synthesis.
  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound is retained in osteogenic derivatives (), implying its role in bioactivity .
Anti-Inflammatory Potential

Dihydrochromeno-oxazinones are established anti-inflammatory agents. Zhang et al. () demonstrated that derivatives inhibit NF-κB signaling, reducing pro-inflammatory cytokines .

Osteogenic and Antiosteoclastogenic Activity

highlights derivatives with 4-methoxyphenyl groups (e.g., compound 2) that enhance osteoblast formation via BMP/Smad pathway modulation. The benzyl group in the target compound may similarly influence bone remodeling, though substituent flexibility (e.g., furan in compound 7) can enhance antiosteoclastogenic effects .

Physicochemical Properties

Melting Points and Solubility
  • The target compound’s melting point (138–140°C, ) is comparable to analogues like 9-(2-methylbenzyl)-2-phenyl (124–128°C) but higher than hydroxyalkyl derivatives (122–123°C, ) .
  • The 4-methoxyphenyl group enhances solubility in polar solvents, as seen in , where tautomerization is solvent-dependent .

Tautomerization and Stability

reveals that dihydrochromeno-oxazinones undergo tautomerization between oxazinone and chromenone forms, influenced by solvent polarity and substituents. The target compound’s benzyl group may stabilize the oxazinone tautomer, affecting reactivity and biological interactions .

Biological Activity

9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that belongs to the class of chromeno[8,7-e][1,3]oxazins. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure features a chromene framework fused with an oxazine ring, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C24H19NO3C_{24}H_{19}NO_3 with a molecular weight of 369.4 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC24H19NO3C_{24}H_{19}NO_3
Molecular Weight369.4 g/mol
CAS Number951995-06-5

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antiviral Activity
Studies have shown that compounds with similar structures exhibit significant antiviral properties. For example, derivatives containing oxazine fragments have demonstrated activity against Tobacco Mosaic Virus (TMV). In comparative studies, compounds with phenylethyl groups showed higher anti-TMV activities than standard antiviral agents like ribavirin .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Oxazinyl flavonoids have exhibited moderate to excellent inhibition against various plant pathogens. For instance, certain derivatives showed over 50% inhibition rates against Sclerotinia sclerotiorum and Physalospora piricola at concentrations of 50 μg/mL .

3. Antioxidant Activity
The antioxidant potential of similar oxazine compounds has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for further research in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications at specific positions on the phenyl and oxazine rings can enhance or diminish activity:

  • Substituents on the Oxazine Ring: The introduction of electron-donating groups (like methoxy) at specific positions has been shown to improve antiviral activity.
  • Phenylethyl Groups: Variations in the phenylethyl substituent significantly affect the compound's efficacy against viral pathogens.

Case Studies

Several studies have explored the biological activities of oxazine derivatives:

  • Antiviral Mechanisms: Research utilizing molecular docking has revealed that oxazinyl flavonoids interact with viral coat proteins to inhibit assembly processes in viruses like TMV .
  • Fungicidal Activity: In vitro tests demonstrated that derivatives of oxazinyl compounds exhibited high fungicidal activities against multiple agricultural pathogens, suggesting potential applications in crop protection .

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